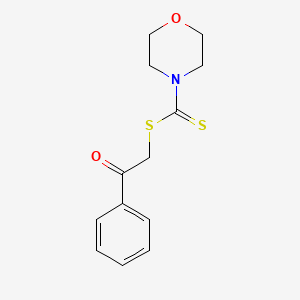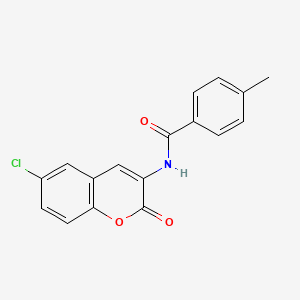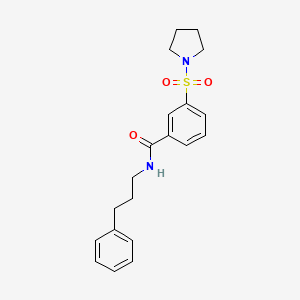
2-oxo-2-phenylethyl morpholine-4-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl morpholine-4-carbodithioate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a morpholine ring, a phenyl group, and a carbodithioate moiety, which contribute to its distinct chemical properties.
Safety and Hazards
Specific safety and hazard information for 2-oxo-2-phenylethyl 4-morpholinecarbodithioate is not provided in the search results. Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product . Researchers are responsible for confirming product identity and/or purity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl morpholine-4-carbodithioate typically involves the reaction of 2-oxo-2-phenylethyl bromide with morpholine-4-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate moiety into thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or morpholine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted morpholine or phenyl derivatives .
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl morpholine-4-carbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenylethyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The carbodithioate moiety can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-phenylethyl morpholine-4-carbodithioate
- This compound derivatives
- Morpholine-4-carbodithioic acid esters
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
IUPAC Name |
phenacyl morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c15-12(11-4-2-1-3-5-11)10-18-13(17)14-6-8-16-9-7-14/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSQNMWWTMNITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354125 |
Source


|
| Record name | 4-Morpholinecarbodithioic acid, 2-oxo-2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24372-61-0 |
Source


|
| Record name | 4-Morpholinecarbodithioic acid, 2-oxo-2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide](/img/structure/B5639662.png)
![1-[4-(Diethylamino)phenyl]-3-phenylurea](/img/structure/B5639670.png)




![7-(1,3-benzothiazol-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5639697.png)

![(1R,5R)-3-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5639712.png)

![3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)
![1-[2-(4-Carbamoylpiperidyl)acetyl]piperidine-4-carboxamide](/img/structure/B5639732.png)
![2-[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B5639740.png)

